Home > Products > Screening Compounds P56736 > Atrial Natriuretic Peptide (ANP) (1-28), human, porcine
Atrial Natriuretic Peptide (ANP) (1-28), human, porcine -

Atrial Natriuretic Peptide (ANP) (1-28), human, porcine

Catalog Number: EVT-15644321
CAS Number:
Molecular Formula: C129H207N45O41S3
Molecular Weight: 3140.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Atrial Natriuretic Peptide is synthesized in the atrial myocytes of the heart. In humans and other mammals, it is released in response to increased atrial stretch due to elevated blood volume or pressure. This release is stimulated by various factors including sodium intake and hormonal signals.

Classification

Atrial Natriuretic Peptide belongs to a family of natriuretic peptides, which includes B-type natriuretic peptide and C-type natriuretic peptide. These peptides are characterized by their ability to induce natriuresis (excretion of sodium through urine) and vasodilation (widening of blood vessels).

Synthesis Analysis

Methods

The synthesis of Atrial Natriuretic Peptide involves several steps starting from its precursor, prepro-atrial natriuretic peptide. The process begins with the transcription of the gene encoding prepro-atrial natriuretic peptide into mRNA, which is then translated into a 151-amino acid polypeptide.

Technical Details

  1. Cleavage Process: The initial 25 amino acids act as a signal sequence that directs the polypeptide into the endoplasmic reticulum, where it is cleaved to form pro-atrial natriuretic peptide (126 amino acids).
  2. Proteolytic Cleavage: Pro-atrial natriuretic peptide is then cleaved by the serine protease corin located on the cell membrane of atrial myocytes, resulting in the formation of the active 28-amino acid Atrial Natriuretic Peptide .
Molecular Structure Analysis

Structure

The molecular structure of Atrial Natriuretic Peptide includes a unique 17-amino acid ring formed by a disulfide bond between cysteine residues at positions 7 and 23. This cyclic structure is critical for its biological activity.

Data

  • Molecular Formula: C127H203N45O39S3
  • Molecular Mass: Approximately 3080.4 Da .
Chemical Reactions Analysis

Reactions

Atrial Natriuretic Peptide participates in various biochemical reactions primarily involving its interaction with guanylyl cyclase receptors on target cells. Upon binding to these receptors, it catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate, which serves as a secondary messenger in various signaling pathways.

Technical Details

  1. Receptor Binding: The binding of Atrial Natriuretic Peptide to its receptor induces dimerization and activation of guanylyl cyclase activity.
  2. Signal Transduction: The resultant increase in cyclic guanosine monophosphate levels leads to vasodilation and increased renal sodium excretion .
Mechanism of Action

Process

Atrial Natriuretic Peptide exerts its physiological effects primarily through the activation of guanylyl cyclase receptors. This mechanism involves:

  1. Binding: Atrial Natriuretic Peptide binds to guanylyl cyclase receptors on target cells.
  2. Activation: This binding activates guanylyl cyclase, leading to an increase in intracellular cyclic guanosine monophosphate levels.
  3. Physiological Effects: Increased cyclic guanosine monophosphate activates protein kinases that mediate various effects such as vasodilation, inhibition of renin secretion, and promotion of natriuresis .

Data

The physiological effects include lowering blood pressure, reducing blood volume, and promoting diuresis through enhanced renal sodium excretion .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder when synthesized.
  • Solubility: Soluble in water at concentrations around 0.1 mM.

Chemical Properties

  • Stability: Stable under recommended storage conditions (typically -20°C).
  • Purity: High purity (>98%) is essential for biological assays and research applications .
Applications

Scientific Uses

Atrial Natriuretic Peptide has several important applications in scientific research:

  1. Cardiovascular Research: Used to study mechanisms underlying heart failure and hypertension.
  2. Pharmacological Studies: Investigated for potential therapeutic roles in conditions like heart disease and renal dysfunction.
  3. Biomarker Development: Serves as a biomarker for cardiovascular diseases due to its correlation with heart strain and fluid overload conditions .
Molecular Structure and Biosynthesis of ANP (1-28)

Genetic Organization and Evolutionary Conservation of NPPA Gene Across Species

The NPPA gene, encoding pre-proANP (the precursor of ANP (1-28)), resides on the short arm of human chromosome 1 (1p36.22) and spans approximately 2.5 kilobases with three exons and two introns [2] [10]. Exon 1 encodes the 5'-untranslated region (UTR) and signal peptide, exon 2 the N-terminal propeptide, and exon 3 the mature ANP sequence and 3'-UTR. This genomic organization is highly conserved across placental mammals, with mice and rats sharing >85% sequence homology in the coding region [10]. Notably, the NPPA and NPPB (BNP-encoding) genes are tandemly arranged within a 10 kb region on chromosome 1, suggesting evolution via gene duplication from a common ancestral gene [10].

NPPA expression is predominantly atrial in adult mammals, though developmental studies reveal transient ventricular expression during embryogenesis that contributes to chamber formation [2]. Regulatory elements in the NPPA promoter, including GATA4, NF-AT3, and TBX5 binding sites, are conserved and drive cardiac-specific transcription [10]. Non-coding variants in these regulatory regions (e.g., rs5068) associate with altered ANP secretion, blood pressure, and cardiovascular risk, highlighting the gene's functional conservation in cardiorenal physiology [2] [6].

Table 1: Comparative Genomics of the NPPA Locus

SpeciesChromosomal LocationExon CountMature ANP Sequence Identity vs. Human
Human (H. sapiens)1p36.223100%
Mouse (M. musculus)4 E1389%
Rat (R. norvegicus)5q36385%
Pig (S. scrofa)5q12396%

Proteolytic Processing Pathways: Role of Corin in Pre-proANP Cleavage

Biosynthesis of active ANP (1-28) requires sequential proteolytic processing of its precursor (pre-proANP):

  • Signal peptide cleavage: Co-translational removal of the 25-residue signal peptide in the endoplasmic reticulum generates proANP (126 amino acids), stored in atrial granules [3] [4].
  • Corin-mediated activation: Upon atrial stretch or endocrine stimulation (e.g., endothelin, β-adrenergic agonists), proANP is secreted and cleaved by the transmembrane serine protease corin at Arg98↓Ser99 to yield NT-proANP (98 aa) and biologically active ANP (1-28) (28 aa) [4] [10].

Corin, a 1,042-amino acid cardiac protease, exhibits strict sequence specificity, requiring the motif R↓SXV at the cleavage site [4]. Its indispensability is demonstrated in corin-knockout mice, which exhibit:

  • Undetectable mature ANP (despite 2.6-fold elevated proANP)
  • Hypertension (120 ± 3 mmHg vs. 109 ± 4 mmHg in wild-type)
  • Impaired natriuretic response to volume loading [4] [10].

In humans, alternative processing pathways exist:

  • Urodilatin (ANP 95-126): A 32-aa renal isoform cleaved at Leu94↓Thr95 by unknown proteases, featuring extended N-terminus (TAPR) and resistance to neprilysin degradation [3] [10].
  • Mutant ANP (mANP): A 40-aa variant identified in familial atrial fibrillation, formed by C-terminal extension of 12 residues (e.g., via frameshift mutations). mANP exhibits enhanced cGMP activation and prolonged renal effects versus wild-type ANP [1].

Table 2: Key Proteases in ANP Maturation

EnzymeCleavage Site in Pre-proANPProductsTissue SpecificityFunctional Consequence of Deficiency
Signal peptidaseAfter Ala25proANP (1-126)UbiquitousImpaired ANP storage
CorinArg98↓Ser99NT-proANP (1-98) + ANP (99-126)Cardiac myocytesHypertension, salt sensitivity
Unknown renal proteaseLeu94↓Thr95Urodilatin (95-126)Renal tubulesReduced local sodium excretion

Structural Determinants of Bioactivity: Disulfide-Bridged Cyclic Core and C-Terminal Tail

The functional ANP (1-28) structure comprises two critical domains:

  • Disulfide-bridged cyclic core: A 17-residue ring (Cys7 to Cys23) formed by an intramolecular disulfide bond. This rigid structure is essential for receptor binding to NPR-A [1] [9]. The consensus sequence CFGXXXDRIGXXXSGLGC (positions 7-23) is invariant in mammals, with mutations in this region abolishing >95% of cGMP-stimulating activity [1] [7].
  • C-terminal tail: The linear segment Arg24-Tyr28 (-Arg-Phe-Tyr in humans/porcine). While less conserved than the ring, this region modulates receptor affinity and stability. Deletion of Phe27-Arg28 reduces NPR-A binding affinity by 50-fold [1].

Mutational analyses reveal:

  • Cys7/23Ala mutants: Disruption of the disulfide bridge eliminates cyclic GMP activation in cardiac fibroblasts and natriuretic responses in vivo [1] [7].
  • C-terminal extensions: Mutant ANP (mANP) with a 12-aa C-terminal extension (beyond Tyr28) shows enhanced bioactivity:
  • 3-fold higher cGMP elevation in fibroblasts vs. wild-type ANP
  • 40% greater natriuresis and diuresis in canine models
  • Prolonged RAAS suppression due to reduced NPR-C-mediated clearance [1].
  • Glycine residues (Gly8, Gly9): Critical for loop flexibility; substitution with bulkier residues (e.g., Trp) sterically hinders NPR-A docking [7].

Table 3: Functional Domains of ANP (1-28)

Structural DomainResiduesKey FeaturesRole in BioactivityConsequences of Modification
N-terminal segment1-6 (SLRRSSC-)Flexible linkerFacilitates corin accessMinimal effect if truncated
Disulfide-bridged core7-23 (Cys-Phe-Gly-Gly-Arg-...-Leu-Gly-Cys)β-sheet loop; invariant Phe11, Gly12, Arg13, Asp14NPR-A binding and activationLoss of receptor binding if disulfide broken; >95% activity loss with Gly/Ala substitutions
C-terminal tail24-28 (-Asn-Ser-Phe-Arg-Tyr)Linear; variable across speciesStabilizes receptor-ligand complex; influences clearance50-70% activity loss if truncated; enhanced activity with specific extensions (e.g., mANP)

The human vs. porcine ANP sequences differ only at position 12: human ANP contains Met12 (-MDRIGAQSGL-), while porcine ANP has Ile12 (-IDRIGAQSGL-). This conservative substitution does not alter receptor affinity or potency, confirming the dominant role of the disulfide core and C-terminal aromatic residues (Phe27, Tyr28) [8] [9].

Properties

Product Name

Atrial Natriuretic Peptide (ANP) (1-28), human, porcine

IUPAC Name

acetic acid;2-[[2-[[2-[[2-[[4-amino-2-[[52-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C129H207N45O41S3

Molecular Weight

3140.5 g/mol

InChI

InChI=1S/C127H203N45O39S3.C2H4O2/c1-9-64(6)99-121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)60-213-214-61-90(171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173)120(208)162-80(45-66-21-12-10-13-22-66)103(191)147-50-93(181)146-51-95(183)152-71(25-16-37-141-123(131)132)105(193)160-77(36-42-212-8)110(198)165-83(49-98(186)187)115(203)159-75(111(199)172-99)29-20-41-145-127(139)140;1-2(3)4/h10-15,21-24,30-33,62-65,70-90,99,173-178H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145);1H3,(H,3,4)

InChI Key

NYSSIVMKYRVLPL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.